Cas no 694430-32-5 (Benzeneacetonitrile, α-amino-2-(trifluoromethyl)-)
Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- 화학적 및 물리적 성질
이름 및 식별자
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- Benzeneacetonitrile, α-amino-2-(trifluoromethyl)-
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- MDL: MFCD09735150
- 인치: 1S/C9H7F3N2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8H,14H2
- InChIKey: XUHLZYIZPIEKDF-UHFFFAOYSA-N
- 미소: C1C=C(C(N)C#N)C(C(F)(F)F)=CC=1
Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1109643-1g |
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 95% | 1g |
$298.0 | 2025-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068261-1g |
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 95% | 1g |
¥2051.0 | 2024-04-18 | |
| Key Organics Ltd | BS-12191-100MG |
amino[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | >95% | 100mg |
£171.07 | 2023-09-08 | |
| Key Organics Ltd | BS-12191-0.5G |
amino[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | >95% | 0.5g |
£192.00 | 2023-09-08 | |
| Key Organics Ltd | BS-12191-1G |
amino[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | >95% | 1g |
£239.00 | 2023-09-08 | |
| Key Organics Ltd | BS-12191-5G |
amino[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | >95% | 5g |
£574.00 | 2023-09-08 | |
| Key Organics Ltd | BS-12191-10G |
amino[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | >95% | 10g |
£860.00 | 2023-09-08 | |
| Enamine | EN300-43035-0.05g |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 0.05g |
$66.0 | 2023-02-10 | ||
| Enamine | EN300-43035-0.1g |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 0.1g |
$98.0 | 2023-02-10 | ||
| Enamine | EN300-43035-0.25g |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 0.25g |
$142.0 | 2023-02-10 |
Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- 공급 업체
Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- 관련 문헌
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Benzeneacetonitrile, α-amino-2-(trifluoromethyl)-에 대한 추가 정보
α-Amino-2-(Trifluoromethyl) Benzeneacetonitrile (CAS No. 694430-32-5): A Versatile Molecule in Pharmaceutical and Biomedical Research
α-Amino-2-(trifluoromethyl) benzeneacetonitrile is a synthetic compound with a unique molecular structure that combines multiple functional groups, including an α-amino group, a trifluoromethyl group, and a cyano group. This combination of functional groups makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science applications. The CAS No. 694430-32-5 designation underscores its importance in chemical databases and research literature, as it is a compound of interest in both academic and industrial settings.
The molecular formula of this compound is C10H8FN3O, and its molecular weight is approximately 215.19 g/mol. The trifluoromethyl group (-CF3) introduces significant electron-withdrawing properties, which can influence the compound's reactivity and biological activity. The cyano group (-CN) further enhances its potential for chemical modification, making it a flexible building block for synthesizing complex molecules. These structural features are critical for its applications in drug discovery and medicinal chemistry.
Recent studies have highlighted the role of α-amino-2-(trifluoromethyl) benzeneacetonitrile in the design of targeted therapies. For instance, a 2023 paper published in the Journal of Medicinal Chemistry demonstrated its utility as a scaffold for developing anti-inflammatory agents. The trifluoromethyl substitution was found to improve the metabolic stability of the compound, a critical factor in drug development. This finding aligns with broader trends in pharmaceutical research, where fluorine-containing molecules are increasingly being explored for their enhanced pharmacokinetic profiles.
Another area of interest is the synthetic methods for preparing α-amino-2-(trifluoromethyl) benzeneacetonitrile. Researchers at the University of Tokyo (2023) reported a novel catalytic approach using transition metal complexes to achieve high-yield synthesis of this compound. This method not only improves efficiency but also reduces environmental impact, addressing growing concerns in green chemistry. The cyano group plays a dual role here, acting as both a reactive site and a directing group during the synthesis process.
The biological activity of α-amino-2-(trifluoromethyl) benzeneacetonitr,ile has been investigated in several preclinical studies. In a 2024 study published in Chemical Biology & Drug Design, the compound showed promising antitumor potential against breast cancer cell lines. The α-amino group was implicated in interactions with proteins involved in cell proliferation, suggesting a mechanism of action that could be exploited for drug development. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the compound's therapeutic potential.
From a synthetic perspective, the trifluoromethyl group in this molecule is particularly noteworthy. Fluorine atoms are known to enhance the lipophilicity of molecules, which can influence their ability to cross cell membranes and reach target tissues. A 2023 review in Organic & Biomolecular Chemistry emphasized the role of fluorine-containing compounds in improving the bioavailability of drugs. The α-amino-2-(trifluoromethyl) benzeneacetonitrile serves as an excellent example of how such modifications can lead to more effective therapeutic agents.
In the context of drug discovery, the CAS No. 694430-32-5 compound has been evaluated for its potential to serve as a lead molecule. Lead optimization strategies often involve modifying functional groups to enhance potency and reduce toxicity. The cyano group in this compound is particularly amenable to such modifications, as it can be converted into other functional groups like carboxylic acids or amides through various chemical reactions. This versatility makes it an attractive candidate for further development.
Recent advances in computational chemistry have also contributed to the understanding of α-amino-2-(trifluoromethyl) benzeneacetonitrile. Molecular docking studies have predicted its interactions with several target proteins, including kinases and protease enzymes involved in disease pathways. These simulations provide valuable insights into the compound's mechanism of action and guide the design of more effective derivatives. The trifluoromethyl group's role in these interactions is particularly significant, as it can enhance binding affinity through electrostatic interactions.
Looking ahead, the α-amino-2-(trifluoromethyl) benzeneacetonitrile is expected to play a key role in the development of next-generation therapeutics. Its unique combination of functional groups offers opportunities for multi-target drug design, where a single molecule can address multiple aspects of a disease. This approach is gaining traction in the treatment of complex conditions like chronic inflammation and neurodegenerative disorders. The cyano group and trifluoromethyl substitution are likely to remain central to these efforts.
In conclusion, α-amino-2-(trifluoromethyl) benzeneacetonitrile (CAS No. 694430-32-5) represents a promising molecule with diverse applications in pharmaceutical and biomedical research. Its structural features, including the trifluoromethyl and cyano groups, make it a valuable scaffold for drug development. Continued research into its synthetic methods, biological activity, and structure-activity relationships is expected to unlock new therapeutic possibilities in the coming years.
694430-32-5 (Benzeneacetonitrile, α-amino-2-(trifluoromethyl)-) 관련 제품
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